Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+)

Catalog No.
S2823410
CAS No.
301847-75-6
M.F
C20H16FeO2
M. Wt
344.191
Availability
In Stock
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Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-y...

CAS Number

301847-75-6

Product Name

Cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+)

IUPAC Name

cyclopenta-1,3-diene;(E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one;iron(2+)

Molecular Formula

C20H16FeO2

Molecular Weight

344.191

InChI

InChI=1S/C15H13O2.C5H5.Fe/c1-11-6-8-13(15(17)10-11)14(16)9-7-12-4-2-3-5-12;1-2-4-5-3-1;/h2-10,17H,1H3;1-5H;/q2*-1;+2/b9-7+;;

InChI Key

UZZYPNLYKYDEDY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C[CH-]2)O.[CH-]1C=CC=C1.[Fe+2]

Solubility

not available

This compound appears to be a complex formed by several components:

  • Cyclopenta-1,3-diene: A five-membered ring hydrocarbon with two double bonds (diene) []. It's a colorless liquid with a strong odor and readily undergoes dimerization [].
  • (E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one: This structure likely combines a cyclopentadiene ring with a propenone group (unsaturated ketone) attached to a hydroxylated (OH) and methylated (CH3) aromatic ring. The "E" indicates the double bond configuration between the cyclopentadiene and the propenone group is in the trans configuration [].
  • Iron(2+): An iron ion in its +2 oxidation state.

Molecular Structure Analysis

  • The presence of a cyclopentadiene ring suggests potential aromaticity and reactivity.
  • The propenone group introduces a carbonyl group (C=O), a site for potential nucleophilic attack.
  • The iron center could be bound to various sites within the organic ligand, influencing its properties.

Chemical Reactions Analysis

  • Dimerization of cyclopentadiene: The free cyclopentadiene unit might undergo a Diels-Alder reaction with itself to form dicyclopentadiene [].
  • Nucleophilic addition to the propenone: The carbonyl group could react with nucleophiles like water or alcohols.
  • Redox reactions: The iron(2+) center might participate in electron transfer reactions depending on the overall complex structure.

Physical And Chemical Properties Analysis

  • Cyclopentadiene: colorless liquid, boiling point ~41°C [].
  • (E)-3-cyclopenta-1,3-dien-1-yl-1-(2-hydroxy-4-methylphenyl)prop-2-en-1-one: Likely a solid or liquid depending on the substituent chain length. The presence of the hydroxyl group could increase water solubility.
  • Iron(2+) salts: Varying colors and solubilities depending on the counterion.

Without a defined structure and intended use, a mechanism of action is impossible to determine.

  • Cyclopentadiene is a flammable liquid with a strong odor and can irritate skin and eyes [].
  • Iron(2+) salts can vary in toxicity depending on the counterion.
  • Organometallic complexes can have diverse properties, so caution should be exercised until proper characterization is available.

Future Research Directions

  • Isolate and characterize the complete structure of the complex using techniques like X-ray crystallography or NMR spectroscopy.
  • Investigate the synthesis route for this complex and explore potential applications.
  • Evaluate the chemical reactivity of the complex, focusing on potential catalytic properties or interactions with other molecules.
  • Assess the safety profile of the complex through experimental studies.

Dates

Modify: 2024-04-14

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